L-Homoarginine-13C7,15N4 (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Homoarginine-13C7,15N4 (hydrochloride) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the L-Homoarginine molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the protection and deprotection of functional groups, and the use of isotopically labeled precursors .
Industrial Production Methods
Industrial production methods for L-Homoarginine-13C7,15N4 (hydrochloride) are not widely published. they generally follow the principles of large-scale organic synthesis, involving the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Homoarginine-13C7,15N4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the guanidine group to a urea derivative.
Reduction: The reduction of the guanidine group can lead to the formation of amines.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield urea derivatives, while reduction can produce amines .
Scientific Research Applications
L-Homoarginine-13C7,15N4 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
L-Homoarginine-13C7,15N4 (hydrochloride) exerts its effects by interacting with specific molecular targets and pathways:
Inhibition of Alkaline Phosphatase: The compound inhibits alkaline phosphatase isoenzymes by binding to the active site, preventing the enzyme from catalyzing its substrate.
Nitric Oxide Production: It influences nitric oxide production by acting as a substrate for nitric oxide synthase, leading to the generation of nitric oxide and citrulline.
Comparison with Similar Compounds
Similar Compounds
L-Arginine-13C6,15N4 (hydrochloride): Another isotopically labeled analog used in similar research applications.
L-Homoarginine (hydrochloride): The non-labeled version of the compound, used in studies of enzyme inhibition and protein modifications.
Uniqueness
L-Homoarginine-13C7,15N4 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies and drug development . This labeling provides a distinct advantage over non-labeled analogs in terms of sensitivity and specificity in analytical techniques .
Properties
Molecular Formula |
C7H17ClN4O2 |
---|---|
Molecular Weight |
235.61 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-6-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1; |
InChI Key |
YMKBVNVCKUYUDM-QUWRAVAHSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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